Cas no 1797355-10-2 (N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide)

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a specialized oxalamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a 2-oxopyrrolidinyl moiety and a methoxy-substituted o-tolyl group, which may contribute to enhanced binding affinity and selectivity in biological targets. The compound's design suggests utility as an intermediate or scaffold in the development of protease inhibitors or receptor modulators. Its well-defined molecular architecture allows for precise structural modifications, facilitating structure-activity relationship (SAR) studies. The presence of both aromatic and aliphatic components offers balanced solubility properties, making it suitable for further derivatization or formulation. This compound is of interest for researchers exploring novel bioactive molecules in drug discovery.
N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide structure
1797355-10-2 structure
Product Name:N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
CAS No:1797355-10-2
MF:C22H25N3O4
MW:395.451605558395
CID:5790766
PubChem ID:71810570
Update Time:2025-10-25

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide Chemical and Physical Properties

Names and Identifiers

    • N'-[2-methoxy-2-(2-methylphenyl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
    • N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
    • F6451-2027
    • AKOS024568156
    • 1797355-10-2
    • N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
    • Inchi: 1S/C22H25N3O4/c1-15-7-3-4-10-18(15)19(29-2)14-23-21(27)22(28)24-16-8-5-9-17(13-16)25-12-6-11-20(25)26/h3-5,7-10,13,19H,6,11-12,14H2,1-2H3,(H,23,27)(H,24,28)
    • InChI Key: UJKLVFBLOVZSKU-UHFFFAOYSA-N
    • SMILES: O=C1CCCN1C1C=CC=C(C=1)NC(C(NCC(C1C=CC=CC=1C)OC)=O)=O

Computed Properties

  • Exact Mass: 395.18450629g/mol
  • Monoisotopic Mass: 395.18450629g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 597
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 87.7Ų

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide Pricemore >>

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Additional information on N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Research Briefing on N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS: 1797355-10-2)

In recent years, the compound N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS: 1797355-10-2) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique oxalamide core and functionalized aromatic and pyrrolidinone moieties, has been the subject of extensive research due to its potential therapeutic applications. The following briefing synthesizes the latest findings related to this compound, focusing on its synthesis, mechanism of action, and biological activity.

The synthesis of N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves a multi-step process that includes the coupling of 2-methoxy-2-(o-tolyl)ethylamine with 3-(2-oxopyrrolidin-1-yl)aniline, followed by oxalylation. Recent studies have optimized this synthetic route to improve yield and purity, making it more feasible for large-scale production. The compound's structural features, including the methoxy and o-tolyl groups, are believed to contribute to its enhanced bioavailability and target binding affinity.

Pharmacological investigations have revealed that this compound exhibits potent inhibitory activity against specific protein targets implicated in inflammatory and oncogenic pathways. In vitro studies demonstrate its ability to modulate key signaling cascades, such as the NF-κB and MAPK pathways, which are critical in the regulation of cellular proliferation and inflammation. These findings suggest potential applications in the treatment of chronic inflammatory diseases and certain types of cancer.

Further preclinical evaluations have highlighted the compound's favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability. Animal models have shown promising results, with significant reductions in tumor growth and inflammatory markers observed at tolerated doses. However, detailed toxicological studies are still underway to assess its safety and efficacy in humans.

In conclusion, N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide represents a promising candidate for further drug development. Its unique chemical structure and robust biological activity make it a valuable subject of ongoing research. Future studies should focus on elucidating its precise molecular interactions and exploring its therapeutic potential in clinical settings.

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